![molecular formula C14H15BN2O4 B14752382 [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group, an amino group, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene moiety is introduced through a reaction with naphthalene-2-carboxylic acid.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with boronic acid or a boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and boronic acid groups can participate in substitution reactions, often involving halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry
In chemistry, [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with biological molecules such as proteins and nucleic acids .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
2-Naphthylboronic acid: Similar in structure but lacks the amino and carbonyl groups.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine.
特性
分子式 |
C14H15BN2O4 |
|---|---|
分子量 |
286.09 g/mol |
IUPAC名 |
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c16-13(18)8-12(15(20)21)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,20-21H,8H2,(H2,16,18)(H,17,19)/t12-/m1/s1 |
InChIキー |
MJNGHYVWWLUHRJ-GFCCVEGCSA-N |
異性体SMILES |
B([C@@H](CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
正規SMILES |
B(C(CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

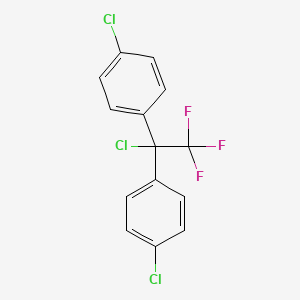

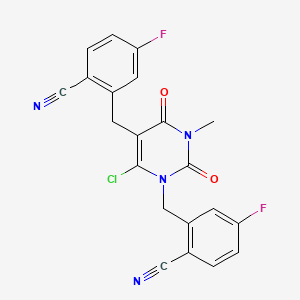
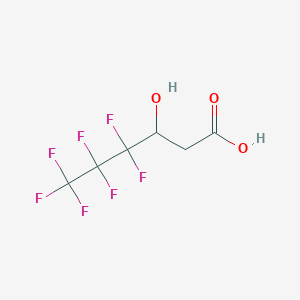
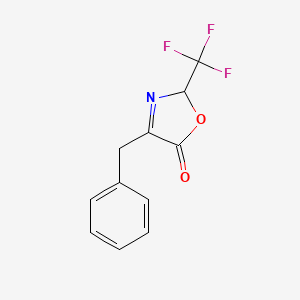
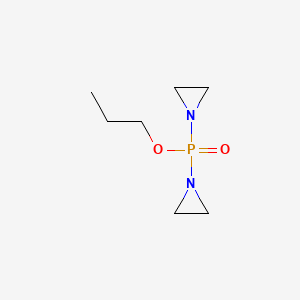
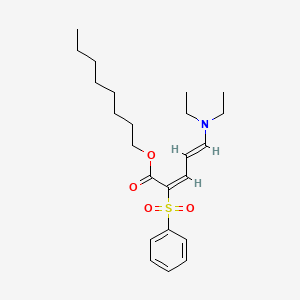
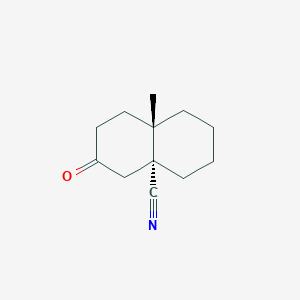
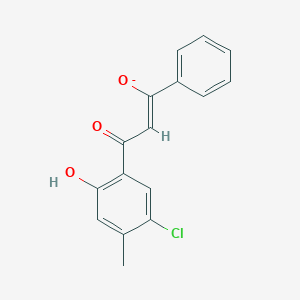
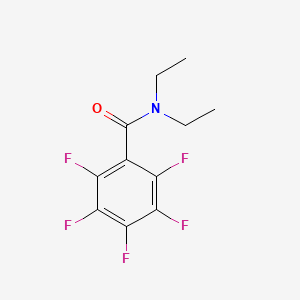
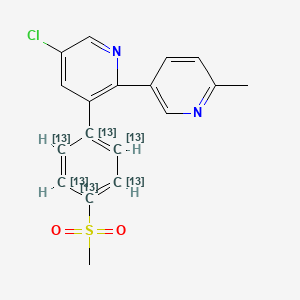
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
